N~4~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide
Overview
Description
N~4~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline moiety, which is known for its diverse biological activities, and an isonicotinamide group, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-Methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline ring through the condensation of o-phenylenediamine with a diketone, followed by the introduction of the methoxy group via methylation. The final step involves coupling the quinoxaline derivative with isonicotinic acid or its derivatives under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxaline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N~4~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[2-Methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the isonicotinamide group can interact with enzymes, inhibiting their activity and leading to anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but these interactions highlight the compound’s potential in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Known for their diverse biological activities, including antibacterial and anticancer properties.
Isonicotinamide derivatives: Studied for their pharmacological properties, including anti-tuberculosis and anti-inflammatory activities.
Uniqueness
N~4~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide stands out due to the combination of the quinoxaline and isonicotinamide moieties, which may confer unique biological activities not observed in other similar compounds. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-27-20-7-6-15(19-13-23-16-4-2-3-5-17(16)24-19)12-18(20)25-21(26)14-8-10-22-11-9-14/h2-13H,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYLJRRYVQNBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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